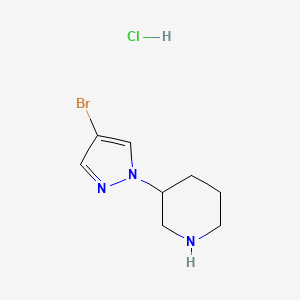

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride

Descripción

BenchChem offers high-quality 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-bromopyrazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEJTWRHSYRZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=C(C=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-08-1 | |

| Record name | Piperidine, 3-(4-bromo-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromopyrazol-1-yl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS No: 1375069-08-1), a valuable building block in medicinal chemistry. The synthesis is strategically designed in three key stages: a palladium-catalyzed Buchwald-Hartwig N-arylation, a subsequent acidic deprotection of a tert-butyloxycarbonyl (Boc) protecting group, and the final formation of the hydrochloride salt. This guide offers detailed experimental protocols, discusses the rationale behind the chosen methodologies, and provides insights into process optimization and characterization of the target compound.

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold

The fusion of pyrazole and piperidine moieties in a single molecular entity has garnered significant attention in drug discovery. The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Concurrently, the pyrazole core is a versatile pharmacophore known for a wide range of biological activities. The specific substitution pattern in 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, particularly the presence of the bromine atom, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, points to a convergent synthesis strategy. The key disconnection is the C-N bond between the pyrazole and piperidine rings. This bond can be efficiently formed through a cross-coupling reaction. To ensure regioselectivity and avoid side reactions at the piperidine nitrogen, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

The overall synthetic strategy can be outlined as follows:

-

Buchwald-Hartwig N-Arylation: Coupling of 4-bromopyrazole with N-Boc-3-aminopiperidine.

-

N-Boc Deprotection: Removal of the Boc protecting group to yield the free base, 3-(4-Bromopyrazol-1-yl)piperidine.

-

Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and handling.

Detailed Synthesis Pathway

Step 1: N-Arylation via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of amines with aryl halides.[1] In this step, the nitrogen atom of N-Boc-3-aminopiperidine is coupled with the C1 position of 4-bromopyrazole.

Reaction Scheme:

Sources

The Pharmacophore Fusion: Biological Activity & Synthesis of Pyrazolylpiperidine Derivatives

This guide serves as a technical deep-dive into the medicinal chemistry and pharmacology of pyrazolylpiperidine derivatives. It is structured to provide actionable insights for drug design, synthesis, and biological evaluation.

Executive Summary

The pyrazolylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, leveraging the distinct pharmacophoric properties of two heterocycles: the pyrazole (a 5-membered aromatic diazole) and the piperidine (a 6-membered saturated nitrogen heterocycle).

When conjugated—either through direct linkage or amide/sulfonamide bridges—these rings create a synergistic molecular architecture. The pyrazole moiety often serves as a hydrogen-bond donor/acceptor scaffold for target binding (e.g., ATP pockets in kinases), while the piperidine ring modulates physicochemical properties (solubility, pKa) and provides steric bulk to fill hydrophobic pockets (e.g., GPCR transmembrane domains).

Key Therapeutic Areas:

-

Oncology: FLT3 and EGFR Tyrosine Kinase Inhibition.

-

Metabolic/CNS: Cannabinoid Receptor 1 (CB1) Antagonism.

-

Anticoagulation: Factor Xa Inhibition (via fused pyrazolopyridine variants).

Chemical Architecture & SAR Classification

To rationally design these derivatives, researchers must distinguish between the two primary structural classes.

Class A: The Linked Scaffold

In this configuration, the pyrazole and piperidine rings are connected via a functional linker (amide, urea, or methylene bridge). This allows for rotational freedom, enabling the molecule to adopt induced-fit conformations within large binding pockets.

-

Prototype: Rimonabant (CB1 Antagonist).

-

SAR Insight: The piperidine moiety often points towards the solvent-exposed region, improving oral bioavailability.

Class B: The Fused Scaffold (Pyrazolopyridines)

Here, the rings share a carbon-nitrogen bond, creating a rigid, planar bicycle. This mimics the adenine ring of ATP, making it an ideal scaffold for kinase inhibitors.

-

Prototype: Apixaban (Factor Xa inhibitor - structurally related pyrazolo-pyridinone).

-

SAR Insight: Rigidity reduces the entropic cost of binding.

Structural Visualization (DOT Diagram)

Figure 1: Structural classification of pyrazolylpiperidine derivatives and their downstream therapeutic targets.

Therapeutic Mechanisms & Biological Activity[1]

Oncology: FLT3 and EGFR Inhibition

Recent studies have identified pyrazole-3-carboxamide derivatives containing piperidine/piperazine tails as potent inhibitors of FLT3 (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML).

-

Mechanism: The pyrazole ring forms critical hydrogen bonds with the "hinge region" of the kinase (specifically residues Glu661 and Cys673 in FLT3). The piperidine tail extends into the solvent-accessible region, often forming salt bridges with aspartate residues, improving selectivity over other kinases.

-

Data Highlight: A derivative designated "Compound 8t" demonstrated an IC50 of 0.089 nM against FLT3, significantly outperforming the reference drug FN-1501 (IC50: 2.33 nM) [1].[1]

Metabolic Regulation: CB1 Antagonism

The pyrazolylpiperidine structure is foundational to the "Rimonabant-like" class of drugs.

-

Mechanism: These compounds act as inverse agonists at the Cannabinoid Type 1 (CB1) receptor. The pyrazole core locks the receptor in an inactive conformation, while the bulky piperidine group prevents the binding of endogenous cannabinoids (anandamide).

-

Clinical Utility: Weight loss and metabolic regulation (though limited by CNS side effects).

Antimicrobial Activity

Hybrid molecules combining pyrazole-4-carboxaldehydes with piperidine sulfonamides have shown broad-spectrum activity.

-

Mechanism: These derivatives likely disrupt bacterial cell membranes or inhibit DNA gyrase, similar to fluoroquinolones, though the exact mode of action varies by substitution pattern.

Experimental Protocols

Synthesis of N-(Piperidin-1-yl)-1H-pyrazole-3-carboxamide Derivatives

This protocol describes the "Linked" synthesis (Class A), utilizing a modular amide coupling strategy. This method allows for the rapid generation of libraries by varying the piperidine amine.

Reagents:

-

Ethyl acetoacetate[2]

-

Hydrazine hydrate[2]

-

1-Aminopiperidine (or substituted piperidine)

-

EDC[3]·HCl (Coupling agent)

-

HOBt (Additive)

Step-by-Step Workflow:

-

Pyrazole Ring Formation (Knorr Synthesis):

-

React ethyl acetoacetate (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol at reflux for 4 hours.

-

Result: Formation of ethyl 3-methyl-1H-pyrazole-5-carboxylate.

-

Purification: Recrystallization from ethanol.

-

-

Hydrolysis:

-

Amide Coupling (The "Fusion" Step):

-

Dissolve the Pyrazole-carboxylic acid (1.0 eq) in dry DMF.

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate the acid.

-

Add 1-aminopiperidine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir at room temperature for 12–16 hours.

-

-

Work-up:

-

Dilute with ethyl acetate, wash with NaHCO3 (sat), water, and brine.

-

Dry over Na2SO4 and concentrate.

-

Validation:

-

1H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of piperidine multiplet signals (1.5–3.5 ppm).

Biological Assay: Kinase Inhibition (FRET-based)

To validate activity against targets like FLT3 or EGFR.

-

Preparation: Mix kinase protein (e.g., recombinant FLT3), peptide substrate, and ATP in assay buffer (50 mM HEPES, pH 7.5).

-

Dosing: Add the pyrazolylpiperidine derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM).

-

Reaction: Incubate for 60 minutes at room temperature.

-

Detection: Add a detection antibody (labeled with a fluorophore) specific to the phosphorylated peptide.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Summary: Comparative Potency

The following table summarizes the potency of key pyrazolylpiperidine derivatives against specific targets, illustrating the impact of the piperidine substitution.

| Compound ID | Target | Structure Class | IC50 (nM) | Reference |

| Rimonabant | CB1 Receptor | Linked (Amide) | 13.6 (Ki) | [2] |

| Compound 8t | FLT3 (Kinase) | Linked (Urea) | 0.089 | [1] |

| FN-1501 | FLT3 (Kinase) | Linked (Ref) | 2.33 | [1] |

| Apixaban | Factor Xa | Fused (Pyrazolopyridine) | 0.08 (Ki) | [3] |

Mechanism of Action Diagram

The following diagram illustrates the dual-mechanism potential of these derivatives depending on their structural class.

Figure 2: Mechanistic pathways for Pyrazolylpiperidine derivatives in Oncology (Left) and Metabolic Disease (Right).

References

-

Zhang, Y., et al. (2021). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences. Available at: [Link]

- Lange, J. H., & Kruse, C. G. (2005). "Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists." Drug Discovery Today.

-

Pinto, D. J., et al. (2007). "Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride mechanism of action

This technical guide details the structural utility, synthetic mechanism, and pharmacological potential of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS 1375069-08-1).

Mechanistic Utility in Fragment-Based Drug Discovery & Scaffold Diversification

Executive Technical Summary

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is a high-value bifunctional scaffold used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands (e.g., Chemokine receptor antagonists).

Unlike a final active pharmaceutical ingredient (API), its "Mechanism of Action" is defined by its role as a privileged structure that confers specific physicochemical and binding properties to drug candidates. It serves as a critical junction point, allowing researchers to independently modify the "tail" (piperidine nitrogen) and the "head" (pyrazole bromine) to optimize potency and pharmacokinetic profiles.

| Property | Data |

| CAS Number | 1375069-08-1 |

| Molecular Formula | C₈H₁₃BrClN₃ |

| Molecular Weight | 266.57 g/mol |

| Core Scaffold | Piperidine (saturated heterocycle) linked to Pyrazole (aromatic heterocycle) |

| Key Functionality | Secondary Amine (Nucleophile) + Aryl Bromide (Electrophile) |

| Primary Application | Fragment-Based Drug Discovery (FBDD), Lead Optimization |

Structural Logic & Pharmacophore Contribution

The mechanism by which this compound contributes to biological activity is rooted in its ability to interact with specific protein domains.

A. The Piperidine Moiety (The "Solubilizing Tail")

-

Solubility & pKa: The secondary amine of the piperidine ring (pKa ~9–10) is protonated at physiological pH. This improves the aqueous solubility of lipophilic drug candidates, a critical parameter for oral bioavailability.

-

Ionic Interactions: In GPCRs, this protonated nitrogen often forms a salt bridge (ionic lock) with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket.

-

Vector Control: The 3-position linkage creates a chiral center, projecting the pyrazole vector at a specific angle relative to the piperidine ring. This "kink" is often essential for fitting into non-linear hydrophobic pockets.

B. The Pyrazole Moiety (The "Hinge Binder")

-

Bioisostere: Pyrazoles are classic bioisosteres for phenyl and pyridine rings but offer improved metabolic stability and distinct hydrogen-bonding patterns.

-

Hinge Binding: In kinase inhibitors, the pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., in JAK or CDK enzymes).

-

Synthetic Handle: The bromine at the 4-position is a pre-installed activation site for cross-coupling, allowing the rapid attachment of aryl or heteroaryl groups to probe the "selectivity pocket" of an enzyme.

Mechanistic Utility: Synthetic Pathways

The compound's core value lies in its orthogonal reactivity . The piperidine nitrogen and the pyrazole bromine can be functionalized sequentially without interference, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Caption: Orthogonal synthetic divergence allowing independent optimization of the 'tail' (Path A) and 'head' (Path B) regions.

Experimental Protocols

The following protocols describe the standard operating procedures for utilizing this scaffold in drug discovery workflows.

Protocol A: Suzuki-Miyaura Cross-Coupling (Path B)

Objective: To attach an aryl group to the pyrazole ring, creating a biaryl pharmacophore. Mechanism: Pd(0) oxidative addition to the C-Br bond, followed by transmetalation with a boronic acid and reductive elimination.

-

Preparation: In a reaction vial, combine 3-(4-Bromopyrazol-1-yl)piperidine HCl (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (3.0 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under an inert atmosphere (Nitrogen or Argon).

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Look for consumption of Br-starting material, M+H 266/268).

-

Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Reductive Amination (Path A)

Objective: To functionalize the piperidine nitrogen with an alkyl group to tune lipophilicity (LogD). Mechanism: Formation of an iminium ion intermediate followed by reduction.

-

Imine Formation: Dissolve 3-(4-Bromopyrazol-1-yl)piperidine HCl (1.0 eq) in DCM or DCE. Add Triethylamine (1.5 eq) to free the base. Add the desired Aldehyde (1.1 eq). Stir for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

-

Reaction: Stir at room temperature for 2–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x).

-

Purification: The product is often pure enough for the next step; otherwise, purify via reverse-phase HPLC.

Biological Mechanism: Interaction Mapping

When incorporated into a drug molecule, the 3-(pyrazol-1-yl)piperidine motif typically functions through the following molecular interactions.

Interaction Diagram (DOT)

This diagram models the hypothetical binding mode of a kinase inhibitor derived from this scaffold.

Caption: Pharmacophore mapping showing the piperidine salt bridge and pyrazole hinge-binding interactions.

References

-

Mishra, S., et al. (2023).[1][2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[1] Link[1]

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on piperidine solubility/pKa).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

ChemBK Database. (2024). Product Profile: 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride. Link

-

BenchChem. (2024). Piperidine Derivatives in Pharmaceutical Synthesis. Link

Sources

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential of Bromopyrazolyl Piperidines as Kinase Inhibitors

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents with significant potential. This guide delves into the untapped promise of bromopyrazolyl piperidines, a chemical class poised at the intersection of two moieties renowned for their roles in successful kinase inhibitors. While direct literature on this specific combination is nascent, a wealth of data on analogous structures provides a robust foundation for predicting their therapeutic targets and outlining a clear path for their investigation. This document will synthesize current knowledge to propose and technically substantiate the potential of bromopyrazolyl piperidines as potent inhibitors of key inflammatory and oncogenic kinases, namely p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We will explore the mechanistic rationale, delineate comprehensive experimental workflows for target validation, and provide detailed protocols to empower researchers in this promising field.

The Bromopyrazolyl Piperidine Scaffold: A Privileged Foundation for Kinase Inhibition

The pyrazole ring is a cornerstone in the design of protein kinase inhibitors, celebrated for its synthetic accessibility and its role as a versatile bioisostere.[1] This five-membered heterocycle is a critical component in numerous FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP.[1][2] The piperidine moiety, conversely, is a highly favored scaffold that enhances druggability by improving metabolic stability and pharmacokinetic properties, such as absorption and distribution.[3]

The strategic combination of these two privileged structures, further functionalized with a bromine atom, presents a compelling chemical entity. The bromine, as a halogen substituent, can significantly influence binding affinity and selectivity through the formation of halogen bonds or by occupying hydrophobic pockets within the kinase active site.[4][5] This guide posits that the bromopyrazolyl piperidine scaffold is an ideal starting point for the development of novel inhibitors targeting kinases implicated in inflammatory diseases and cancer.

Primary Therapeutic Target Hypothesis I: p38 Mitogen-Activated Protein Kinase (MAPK)

Rationale for Targeting p38 MAPK

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[6] Dysregulation of this pathway is a key driver in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] p38 MAPK inhibitors have demonstrated significant anti-inflammatory effects in preclinical models, primarily by blocking the production of pro-inflammatory mediators like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[8] The development of potent and selective p38 MAPK inhibitors remains a high-priority area in drug discovery.

Proposed Mechanism of Action and Binding

Numerous pyrazole-based inhibitors of p38 MAPK have been developed, with their binding modes extensively characterized.[9] Typically, the pyrazole core forms hydrogen bonds with the hinge region of the kinase, while appended aryl groups occupy adjacent hydrophobic pockets. We hypothesize that a bromopyrazolyl piperidine derivative would adopt a similar binding orientation.

-

Hinge Binding: The pyrazole nitrogen atoms would form crucial hydrogen bonds with the backbone amide and carbonyl groups of the p38 MAPK hinge region.

-

Hydrophobic Interactions: The bromophenyl moiety is predicted to occupy a hydrophobic pocket, with the bromine atom potentially forming a halogen bond with a backbone carbonyl, thereby enhancing affinity.

-

Piperidine Moiety: The piperidine ring can be functionalized to extend into the solvent-exposed region or to interact with other nearby residues, providing opportunities to fine-tune selectivity and physicochemical properties.

Experimental Validation Workflow

The following workflow provides a comprehensive strategy to assess the potential of novel bromopyrazolyl piperidine compounds as p38 MAPK inhibitors.

Detailed Experimental Protocols

This biochemical assay provides a high-throughput method for determining the IC50 value of a compound against purified p38 MAPK.

Materials:

-

Recombinant human p38α MAPK (active)

-

HTRF® KinEASE™ STK Substrate 1 (or other suitable substrate)

-

HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compounds (bromopyrazolyl piperidines) serially diluted in DMSO.

-

384-well low-volume white plates

Procedure:

-

Prepare a 2X solution of the p38α kinase in Assay Buffer.

-

Prepare a 4X solution of the test compound in Assay Buffer with 4% DMSO.

-

Prepare a 4X solution of the substrate and ATP in Assay Buffer. The final ATP concentration should be at its Km for p38α.

-

Add 2.5 µL of the 4X compound solution to the assay plate.

-

Add 5 µL of the 2X kinase solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 2.5 µL of the 4X substrate/ATP solution.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding 10 µL of the HTRF® detection reagents prepared in detection buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and plot the results against compound concentration to determine the IC50 value.[10][11][12][13][14]

This cell-based assay confirms target engagement by measuring the inhibition of p38 MAPK phosphorylation in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

LPS (Lipopolysaccharide)

-

Test compounds

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK.

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Plate THP-1 cells and differentiate with PMA for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 30 minutes to activate the p38 MAPK pathway.

-

Wash the cells with ice-cold PBS and lyse with Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.[15]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.[16][17]

-

Strip the membrane and re-probe with the anti-total p38 MAPK antibody as a loading control.

This assay measures the functional downstream consequence of p38 MAPK inhibition.

Materials:

-

Human TNF-α ELISA Kit

-

Differentiated THP-1 cells

-

LPS

-

Test compounds

Procedure:

-

Plate and differentiate THP-1 cells as described in Protocol 2.4.2.

-

Pre-treat the cells with serially diluted test compounds for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 4-6 hours.

-

Collect the cell culture supernatant.

-

Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.[18][19][20]

-

Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by the detection antibody, substrate, and stop solution.

-

Read the absorbance at 450 nm and calculate the TNF-α concentration from the standard curve.

Primary Therapeutic Target Hypothesis II: Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

Rationale for Targeting TAK1

TAK1 is a crucial upstream kinase in the NF-κB and MAPK signaling pathways, making it a key node for integrating signals from various pro-inflammatory stimuli such as TNF-α and IL-1β.[21][22] Inhibition of TAK1 has shown therapeutic potential in models of inflammatory diseases and various cancers.[23][24] Given its central role, targeting TAK1 offers a powerful approach to broadly suppress inflammatory responses.

Proposed Mechanism of Action and Binding

While less explored than p38 MAPK, several pyrazole-containing TAK1 inhibitors have been reported. The ATP-binding pocket of TAK1 shares similarities with other MAPKKKs, suggesting that a bromopyrazolyl piperidine could effectively bind.

-

Hinge Interaction: The pyrazole core is expected to form hydrogen bonds with the hinge region of TAK1.

-

Unique Pockets: The piperidine and bromophenyl substituents can be designed to exploit specific hydrophobic and polar interactions within the TAK1 active site, potentially conferring selectivity over other kinases.

Experimental Validation Workflow

A similar workflow to that of p38 MAPK can be employed to validate bromopyrazolyl piperidines as TAK1 inhibitors.

Detailed Experimental Protocols

This assay measures the direct binding of a compound to the kinase, providing a measure of affinity (IC50 or Kd).

Materials:

-

GST-tagged or His-tagged human TAK1 (active)

-

LanthaScreen® Eu-anti-tag Antibody

-

Alexa Fluor® 647-labeled broad-spectrum kinase tracer (e.g., Tracer-236)

-

Assay Buffer

-

Test compounds

Procedure:

-

Prepare a 3X solution of the test compound in Assay Buffer with 3% DMSO.

-

Prepare a 3X solution of the TAK1 kinase and Eu-anti-tag antibody in Assay Buffer.

-

Prepare a 3X solution of the kinase tracer in Assay Buffer.

-

Add 5 µL of the 3X compound solution to a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

Incubate for 1 hour at room temperature, protected from light.[25]

-

Read the plate on a TR-FRET-enabled plate reader.

-

Calculate the emission ratio and determine the IC50 from a dose-response curve.

This assay measures the inhibition of TAK1's downstream signaling to the NF-κB pathway.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter gene.

-

Human TNF-α

-

Test compounds

-

Luciferase assay reagent (e.g., Bright-Glo™)

Procedure:

-

Plate the HEK293-NF-κB reporter cells in a 96-well white plate.

-

Allow cells to attach overnight.

-

Pre-treat the cells with serially diluted test compounds for 1 hour.

-

Stimulate the cells with 10 ng/mL TNF-α for 6 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Plot luciferase activity against compound concentration to determine the IC50 for NF-κB inhibition.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be compiled into clear and concise tables to facilitate comparison and decision-making.

Table 1: Representative Pyrazole-Based p38 MAPK Inhibitors

| Compound | p38α IC50 (nM) | Cellular Activity (TNF-α IC50, nM) |

| SB203580 | 500 | ~200 |

| BIRB 796 | 38 | 60 |

| Hypothetical BPP-1 | TBD | TBD |

| Hypothetical BPP-2 | TBD | TBD |

Table 2: Representative TAK1 Inhibitors

| Compound | TAK1 IC50 (nM) | Cellular Activity (NF-κB IC50, nM) |

| (5Z)-7-Oxozeaenol | 8 | 5 |

| Takinib | 9.5 | 130 |

| Hypothetical BPP-3 | TBD | TBD |

| Hypothetical BPP-4 | TBD | TBD |

| (TBD: To Be Determined) |

Conclusion and Future Directions

The bromopyrazolyl piperidine scaffold represents a highly promising, yet underexplored, area for the discovery of novel kinase inhibitors. Based on a strong foundation of medicinal chemistry precedent, we have hypothesized that these compounds are likely to be effective inhibitors of p38 MAPK and TAK1. The detailed experimental workflows and protocols provided in this guide offer a clear and robust framework for testing this hypothesis. Successful validation will pave the way for lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a new class of therapeutics for the treatment of inflammatory diseases and cancer, addressing significant unmet medical needs.

References

- ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.

- PubMed. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed.

- PubMed Central. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central.

- ResearchGate. (2025). Tak1 Selective Inhibition: State of the Art and Future Opportunities.

- MDPI. (n.d.). p38α MAPK-Mediated Redox Regulation of Transglutaminase 2 Drives Microvascular Leakage in Diabetic Retinas. MDPI.

- PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.

- PubMed. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.

- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- NIH. (n.d.). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. NIH.

- MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.

- PubMed. (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.

- NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH.

- PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.

- PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.

- ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and...

- ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

- NIH. (n.d.).

- MDPI. (n.d.).

- PubMed Central. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central.

-

BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.).

- Current Topics in Medicinal Chemistry. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.

- JACS. (n.d.).

- JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.

- ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol.

- SpringerLink. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. SpringerLink.

- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.

- YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.

- ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.

- PubMed Central. (n.d.). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PubMed Central.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in...

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. revvity.com [revvity.com]

- 15. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. novamedline.com [novamedline.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 25. assets.fishersci.com [assets.fishersci.com]

structure-activity relationship of pyrazole-based compounds

The Structure-Activity Relationship (SAR) of Pyrazole-based Compounds represents one of the most fertile grounds in modern medicinal chemistry. As a "privileged scaffold," the pyrazole ring (1,2-diazole) offers a unique combination of physicochemical properties—intermediate aromaticity, hydrogen-bonding duality, and bioisosteric potential—that has led to its incorporation in over 40 FDA-approved drugs, ranging from blockbuster anti-inflammatories like Celecoxib to precision oncology agents like Pralsetinib .

This guide deconstructs the pyrazole scaffold, providing a technical roadmap for leveraging its properties in drug discovery.

Physicochemical Foundation: The "Chameleon" Effect

To master pyrazole SAR, one must first understand its dynamic nature. Unlike benzene or pyridine, pyrazole is a "chameleon" that adapts its electronic face based on the environment.

-

Tautomerism (The N1-H Shift): Unsubstituted pyrazoles exist in a tautomeric equilibrium (1H- vs. 2H-pyrazole).[1] This is critical in docking studies; a static crystal structure may miss the active tautomer.

-

Implication: In kinase inhibitors, the pyrazole often binds to the hinge region.[2] The tautomeric state determines whether the ring acts as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) at specific coordinates.

-

-

Acid-Base Profile: Pyrazoles are weak bases (

) and very weak acids (-

Implication: They remain neutral at physiological pH (7.4), allowing for good membrane permeability (

), yet they can be protonated in highly acidic environments (e.g., stomach), affecting solubility.

-

-

Bioisosterism: Pyrazole is a proven bioisostere for:

-

Phenols: The N-H moiety mimics the phenolic O-H (H-bond donor) while the ring provides the lipophilic scaffold, often improving metabolic stability by avoiding glucuronidation.

-

Amides: The N=C-N motif can mimic the electronic distribution of an amide bond.

-

The SAR Compass: Navigating Substitution Patterns

The biological activity of pyrazoles is dictated by the "SAR Compass"—the specific functionalization of the N1, C3, C4, and C5 positions.

N1 Position: The Anchor & Pharmacokinetic Modulator

-

Role: Controls metabolic stability and "anchors" the molecule in a hydrophobic pocket.

-

SAR Insight:

-

Aryl Groups: N-arylation (e.g., Celecoxib, Rimonabant) prevents tautomerism, locking the active conformation.

-

Solubility: Introducing polar groups here (e.g., piperazine tails) often forces the molecule into solvent-exposed regions, improving oral bioavailability without disrupting the core binding.

-

Toxicity:[3] Avoid simple N-methyl groups if oxidative dealkylation is a risk; bulky aryl or heteroaryl groups are preferred for stability.

-

C3 & C5 Positions: The Specificity Axis

-

Role: These positions define the shape and steric demand of the molecule.

-

SAR Insight:

-

Regiochemistry Matters: In 1,3,5-substituted pyrazoles, the C3 and C5 substituents are not equivalent. C5 is sterically crowded (adjacent to N1), while C3 is more exposed.

-

Kinase Gatekeepers: In kinase inhibitors, a bulky group at C3 (e.g., t-butyl or substituted phenyl) can interact with the "gatekeeper" residue, determining selectivity between homologous kinases (e.g., distinguishing p38 MAP kinase from other kinases).

-

The "Twist": Bulky substituents at N1 and C5 create steric clash, twisting the phenyl rings out of planarity. This "propeller" shape is crucial for COX-2 selectivity (Celecoxib) to fit the larger hydrophobic side pocket of COX-2 vs. COX-1.

-

C4 Position: The Electronic Tuner

-

Role: Fine-tunes the electron density of the ring and provides a vector for solubilizing groups.

-

SAR Insight:

Therapeutic Case Studies: Mechanism & Causality

Case Study A: Kinase Inhibitors (The Hinge Binder)

-

Mechanism: ATP-competitive inhibition.

-

Binding Mode: The pyrazole nitrogen pair (N1/N2) typically interacts with the kinase hinge region backbone via a bidentate H-bond (Donor-Acceptor motif).

-

Example: Pralsetinib (RET Inhibitor) .

-

SAR Logic: The pyrazole acts as the hinge binder.[2] The N1 substituent extends into the solvent front to improve solubility, while the C3/C5 substituents navigate the gatekeeper residue and the DFG motif.

-

Field Insight: 3-aminopyrazoles are particularly potent because the exocyclic amine provides an additional H-bond donor to the hinge carbonyl (e.g., Valine or Methionine residues).

-

Case Study B: COX-2 Inhibitors (The Side Pocket Exploiter)

-

Mechanism: Selective blockade of the cyclooxygenase-2 channel.[6][7]

-

-

SAR Logic:

-

Core: 1,5-diarylpyrazole.

-

Selectivity Trigger: The sulfonamide (

) at the para-position of the N1-phenyl ring binds to a hydrophilic side pocket (Arg513/His90) present in COX-2 but blocked by Isoleucine in COX-1. -

Steric Control: The C5-phenyl group is twisted relative to the pyrazole, fitting the larger COX-2 active site.

-

-

Visualization of SAR Logic

The following diagram illustrates the "SAR Compass" for pyrazole derivatization.

Figure 1: The Pyrazole SAR Compass. Red nodes indicate positions critical for scaffold geometry and stability; Yellow/Green nodes indicate positions for fine-tuning affinity and electronics.

Synthetic Methodologies for SAR Exploration

To explore these SAR vectors, robust synthetic routes are required. The classic Knorr pyrazole synthesis (hydrazine + 1,3-diketone) often yields regioisomeric mixtures (1,3- vs 1,5-isomers), which is disastrous for SAR clarity.

Field-Proven Protocol: Regioselective Synthesis via Enaminones

This method avoids the regioisomer problem of the Knorr synthesis.

-

Step 1: Enaminone Formation

-

React an acetyl-aromatic compound with DMF-DMA (N,N-dimethylformamide dimethyl acetal).

-

Conditions: Reflux in toluene or neat, 8-12h.

-

Result: Formation of an

-unsaturated ketone (enaminone).

-

-

Step 2: Cyclization

-

React the enaminone with a substituted hydrazine (R-NH-NH2) in ethanol/acetic acid.

-

Mechanism:[1][3][4][8][9] The hydrazine

(hard nucleophile) attacks the -

Outcome: High regioselectivity for the 1,5-disubstituted pyrazole (or 1,3 depending on hydrazine electronics, but consistent).

-

Experimental Protocol: Validating SAR (Kinase Assay)

Once synthesized, the SAR must be validated. For kinase inhibitors, a FRET-based IC50 determination is the gold standard for high-throughput SAR cycles.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagent Prep:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (specific to target kinase).

-

Antibody: Eu-labeled anti-tag antibody (e.g., anti-His or anti-GST depending on kinase construct).

-

-

Compound Handling:

-

Prepare 3-fold serial dilutions of the pyrazole compound in DMSO (10 points).

-

Transfer 50 nL to a low-volume 384-well plate (white).

-

-

Reaction Assembly:

-

Add 5

L of Kinase/Antibody mixture. -

Add 5

L of Tracer. -

Control: Include "No Compound" (Max FRET) and "No Kinase" (Background) wells.

-

-

Incubation:

-

Incubate at Room Temperature for 60 minutes (equilibrium binding).

-

-

Detection:

-

Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Eu]).

-

-

Data Analysis:

-

Calculate Emission Ratio (

). -

Plot Ratio vs. log[Compound] to determine

. -

Validation: The

should shift if the C3-gatekeeper interaction is successfully engaged (compare wild-type vs. mutant kinase).

-

Data Summary: FDA-Approved Pyrazole Drugs[10]

| Drug Name | Target | Indication | Key SAR Feature |

| Celecoxib | COX-2 | Arthritis / Pain | N1-phenyl sulfonamide confers COX-2 selectivity. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Pyrazole acts as hinge binder; nitrile group interacts with P-loop. |

| Pralsetinib | RET | NSCLC (RET+) | Optimized N1/C3 substitution for RET solvent front interaction. |

| Axinitib | VEGFR | RCC | Indazole (fused pyrazole) core stabilizes binding conformation. |

| Sildenafil | PDE5 | Erectile Dysfunction | Pyrazolo[4,3-d]pyrimidine mimics guanine of cGMP. |

References

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Institutes of Health (NIH).Link

-

Celecoxib structure-activity relationship and membrane permeabilizing activity. ResearchGate.Link

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors. PubMed.Link

-

Pyrazole: an emerging privileged scaffold in drug discovery (FDA Approvals 2020-2023). PubMed Central.Link

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI.Link

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its presence in a vast array of natural products, approved drugs, and clinical candidates underscores its significance as a "privileged structure." This guide provides a comprehensive technical overview of the discovery and development of piperidine-based drugs, delving into the intricacies of its medicinal chemistry, synthetic strategies, structure-activity relationships (SAR), and pharmacological evaluation. Through illustrative case studies of prominent piperidine-containing drugs, we will explore the causal relationships behind experimental designs and the validation of protocols, offering field-proven insights for professionals in drug discovery and development.

The Enduring Importance of the Piperidine Nucleus in Medicinal Chemistry

The piperidine moiety is a cornerstone in the design of pharmaceuticals, with piperidine-based drugs representing numerous blockbuster therapeutics.[1][2] This prevalence is not coincidental but is rooted in the unique physicochemical and structural properties that the piperidine ring imparts to a molecule.

From a medicinal chemistry perspective, the piperidine scaffold offers several advantages:

-

Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts, which can significantly improve a drug's solubility and bioavailability. The overall lipophilicity of a molecule can be fine-tuned by the strategic placement of substituents on the piperidine ring, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents in axial and equatorial positions. This three-dimensional arrangement is critical for establishing specific interactions with biological targets, such as receptors and enzymes, thereby enhancing potency and selectivity.[4]

-

Improved Pharmacokinetic Properties: The incorporation of a piperidine ring can enhance a drug's metabolic stability.[3] The ring itself is relatively resistant to metabolism, and strategic substitution can further shield metabolically labile sites within the molecule. This often leads to improved half-life and reduced toxicity.[3]

-

Access to Diverse Chemical Space: The piperidine ring can be readily functionalized at the nitrogen atom and at various positions on the carbon skeleton, providing a versatile platform for generating diverse chemical libraries for high-throughput screening and lead optimization.

Synthetic Strategies: Building the Piperidine Core

The construction of the piperidine scaffold with desired substitution patterns and stereochemistry is a central task in the synthesis of piperidine-based drugs. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Key Synthetic Approaches

A common and efficient method for synthesizing substituted piperidines is the reductive amination of a suitable ketone precursor. This is exemplified in the synthesis of fentanyl, a potent opioid analgesic.[5]

Another powerful strategy involves the hydrogenation of pyridine derivatives . This approach allows for the conversion of readily available aromatic precursors into their saturated piperidine counterparts.

Intramolecular cyclization reactions are also widely employed, particularly for the stereoselective synthesis of complex piperidine alkaloids. These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of a piperidine-based drug candidate, highlighting key decision points and experimental stages.

Sources

- 1. spu.edu.sy [spu.edu.sy]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Elucidation of 3-(4-Bromopyrazol-1-yl)piperidine Hydrochloride: A Technical Guide

Foreword: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of both efficacy and safety. Molecules such as 3-(4-bromopyrazol-1-yl)piperidine hydrochloride, which incorporates the pharmacologically significant pyrazole and piperidine scaffolds, are of considerable interest to medicinal chemists. The piperidine moiety is a frequent motif in neuropharmacology, while pyrazoles are recognized for a wide array of biological activities. The hydrochloride salt form enhances aqueous solubility and stability, making it a common choice for pharmaceutical development candidates.

This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive structural analysis and purity assessment of 3-(4-bromopyrazol-1-yl)piperidine hydrochloride. Moving beyond a mere recitation of data, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the spectroscopic characterization of this and structurally related compounds.

Molecular Structure and Analytical Strategy

The first step in any analytical undertaking is a thorough understanding of the molecule . 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride possesses a unique combination of a saturated heterocyclic system (the piperidine ring), an aromatic heterocyclic system (the bromopyrazole ring), and a chiral center at the C3 position of the piperidine ring. The protonation of the piperidine nitrogen to form the hydrochloride salt also significantly influences its spectroscopic properties.

Our analytical strategy is designed to be a self-validating system, where data from multiple, orthogonal spectroscopic techniques are integrated to build an unassailable structural assignment.

Caption: A workflow for the spectroscopic analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-bromopyrazol-1-yl)piperidine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts for the title compound. These predictions are based on established principles of NMR spectroscopy and data from analogous pyrazole and piperidine-containing structures.[1][2] The hydrochloride form will lead to a downfield shift of the protons and carbons near the protonated nitrogen.

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| Pyrazole-H3 | ~138 | ~7.8 | s |

| Pyrazole-C4 | ~95 | - | - |

| Pyrazole-H5 | ~129 | ~7.6 | s |

| Piperidine-C2 | ~50 | Ax: ~3.2, Eq: ~3.6 | m |

| Piperidine-C3 | ~58 | ~4.5 | m |

| Piperidine-C4 | ~28 | Ax: ~1.8, Eq: ~2.2 | m |

| Piperidine-C5 | ~23 | Ax: ~1.9, Eq: ~2.1 | m |

| Piperidine-C6 | ~45 | Ax: ~3.1, Eq: ~3.5 | m |

| Piperidine-NH₂⁺ | - | ~9.5 | br s |

Causality Behind the Predicted Assignments

-

Pyrazole Protons (H3 & H5): These protons are in an aromatic environment and are deshielded, hence their downfield chemical shifts. The bromine atom at C4 does not have any attached protons.

-

Piperidine Protons: The protons on carbons adjacent to the protonated nitrogen (C2 and C6) are significantly deshielded due to the inductive effect of the positive charge. The proton at C3 is also deshielded as it is the point of attachment to the pyrazole ring. The remaining piperidine protons appear in the more typical aliphatic region.

-

Piperidine Carbons: Similar to the protons, the carbons adjacent to the protonated nitrogen (C2 and C6) and the carbon attached to the pyrazole (C3) are shifted downfield.

-

NH₂⁺ Proton: The protons on the nitrogen are expected to be broad due to quadrupolar relaxation and exchange with the solvent. Their chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-(4-bromopyrazol-1-yl)piperidine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, which is invaluable for tracing the connectivity of the piperidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.

-

Caption: Expected COSY and HSQC correlations for the piperidine ring.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For a hydrochloride salt, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.[3]

Predicted Mass Spectrum

-

Molecular Ion: The analysis will be performed in positive ion mode. The expected base peak will be the protonated molecule [M+H]⁺, where M is the free base. The molecular formula of the free base is C₈H₁₂BrN₃. The expected m/z will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

-

For C₈H₁₂⁷⁹BrN₃: [M+H]⁺ = 229.02

-

For C₈H₁₂⁸¹BrN₃: [M+H]⁺ = 231.02

-

-

Fragmentation: Key fragmentations would likely involve the loss of the pyrazole moiety or fragmentation of the piperidine ring.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer. A high-resolution mass spectrometer (HRMS) is recommended for obtaining the exact mass, which can be used to confirm the elemental composition.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To gain further structural insights, perform a tandem MS experiment by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | C-H (pyrazole) | Stretching |

| ~2950-2850 | C-H (piperidine) | Stretching |

| ~2700-2400 | N-H⁺ (amine salt) | Stretching |

| ~1600-1450 | C=N, C=C (pyrazole) | Stretching |

| ~1100-1000 | C-N | Stretching |

| Below 800 | C-Br | Stretching |

Experimental Protocol for FT-IR

-

Sample Preparation: The sample, being a solid, can be analyzed using either a KBr pellet or Attenuated Total Reflectance (ATR). ATR is generally preferred for its simplicity and speed.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and automatically subtracted from the sample spectrum.

Conclusion: A Unified Structural Assignment

The synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating framework for the structural elucidation of 3-(4-bromopyrazol-1-yl)piperidine hydrochloride. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy provides a quick confirmation of the key functional groups. Together, these techniques leave no ambiguity as to the structure and purity of this important pharmaceutical building block. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their drug discovery and development endeavors.

References

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central.

- Rapid Emerging Drug Deployment (REMEDY)

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023).

- 3-(4-BroMopyrazol-1-yl)piperidine, HCl. ChemBK.

- Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv

- 4-(4-Bromo-pyrazol-1-yl)-piperidine hydrochloride. ChemBK.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. (2018).

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. PubMed.

- Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity.

- Piperidine hydrochloride. ChemicalBook.

- synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues.

- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.

- Piperidine, 1-(2-((1-(4-chlorophenyl)-4-phenyl-1H-pyrazol-3-yl)oxy)ethyl)

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.

- 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. PubChem.

- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.

- 3-(4-Bromophenyl)piperidine. PubChem - NIH.

- 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride. Benchchem.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

Sources

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride solubility and stability

Technical Whitepaper: Physicochemical Profiling of 3-(4-Bromopyrazol-1-yl)piperidine HCl

Executive Summary 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS: 1375069-08-1) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] As a piperidine-functionalized pyrazole, it serves as a robust scaffold for cross-coupling reactions (via the 4-bromo moiety) and amide coupling (via the secondary amine).[1]

This technical guide provides a comprehensive analysis of the compound's solubility and stability profiles.[1] While specific experimental datasets for this intermediate are proprietary to specific development programs, this guide synthesizes structural activity relationships (SAR) with standard pharmaceutical salt properties to provide a predictive profile.[1] Furthermore, it outlines the exact Standard Operating Procedures (SOPs) required for researchers to empirically validate these parameters in their own laboratories.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is dictated by the interaction between the basic piperidine core, the lipophilic bromopyrazole, and the hydrochloride counterion.[1]

| Property | Detail |

| IUPAC Name | 3-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride |

| CAS Number | 1375069-08-1 |

| Molecular Formula | C₈H₁₃BrClN₃ |

| Molecular Weight | 266.57 g/mol |

| Chirality | Contains one chiral center at Piperidine-C3.[1][2] (Typically supplied as a racemate unless specified).[1] |

| pKa (Predicted) | ~10.5 (Piperidine NH), ~2.5 (Pyrazole N) |

Structural Logic:

-

Piperidine Motif: The secondary amine is the site of salt formation.[1] In the HCl form, this nitrogen is protonated (

), driving high aqueous solubility.[1] -

4-Bromopyrazole: The bromine atom at the 4-position is electronically deactivated by the adjacent nitrogens, making it stable against spontaneous hydrolysis but reactive under Palladium catalysis (Suzuki-Miyaura coupling).[1]

-

Salt Stoichiometry: Typically 1:1 (Mono-HCl).[1]

Solubility Profile

Aqueous Solubility

As a hydrochloride salt of a secondary amine, 3-(4-Bromopyrazol-1-yl)piperidine HCl exhibits high aqueous solubility (>50 mg/mL estimated) at neutral to acidic pH.[1]

-

pH Dependency: The compound obeys the Henderson-Hasselbalch relationship.[1]

Organic Solvent Compatibility

-

Protich Polar Solvents (Methanol, Ethanol): High solubility.[1] Ideal for preparing stock solutions or recrystallization.[1]

-

Aprotic Polar Solvents (DMSO, DMF): Excellent solubility (>100 mM).[1] Recommended for biological assay stock solutions.[1]

-

Non-Polar Solvents (Hexane, Diethyl Ether): Negligible solubility.[1] These solvents are effective antisolvents for precipitating the salt from reaction mixtures.[1]

Protocol: Saturation Solubility Determination

To validate the exact solubility limit for your specific lot:

-

Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

-

Addition: Add solvent (water or buffer) in 50 µL increments, vortexing for 30 seconds between additions.

-

Equilibration: Once dissolved, add excess solid until a suspension persists.[1] Shake at 25°C for 24 hours.

-

Analysis: Filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Stability Assessment

Solid-State Stability

-

Hygroscopicity: Amine hydrochloride salts are prone to hygroscopicity.[1] Exposure to ambient moisture can lead to deliquescence (absorbing enough water to dissolve).[1]

-

Thermal Stability: The HCl salt significantly elevates the melting point compared to the free base, likely providing thermal stability up to >200°C.[1]

Solution Stability

-

Hydrolysis: The pyrazole-piperidine bond is metabolically and chemically stable.[1] The C-Br bond is stable in water/buffer at ambient temperatures.[1]

-

Oxidation: Secondary amines can slowly oxidize to N-oxides or hydroxylamines if exposed to air and light for weeks.[1]

-

Photostability: Brominated aromatics can undergo photodehalogenation under intense UV light.[1] Protect stock solutions from direct sunlight.[1]

Protocol: Forced Degradation (Stress Testing)

Use this workflow to determine the "shelf-life" of your stock solutions.[1]

Figure 1: Forced degradation workflow to identify stability-indicating markers.

Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C (Long term) | Prevents slow oxidation and moisture absorption.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Protects the secondary amine from atmospheric oxidation.[1] |

| Container | Amber Glass Vial | Prevents photodehalogenation of the C-Br bond.[1] |

| Handling | Fume Hood + Gloves | Standard protection against potential irritant properties of piperidines.[1] |

References

-

ChemicalBook. (2025).[1][4] 3-(4-Bromopyrazol-1-yl)piperidine, HCl Properties and Supplier Data. Retrieved from [1]

-

PubChem. (2025).[1][3] Compound Summary: Piperidine hydrochloride (Class Properties).[1][4][5] National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. (2025).[1][4] Structure-Property Relationships of Bromobenzyl-piperidine salts. Retrieved from [1]

-

Global Research Online. (2020).[1] Chemistry and Pharmacological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

Sources

- 1. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-(3-Bromophenyl)piperazine hydrochloride | C10H14BrClN2 | CID 12227893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 5. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]

A-Technical-Guide-to-the-Identification-of-Novel-Analogs-of-3-(4-Bromopyrazol-1-yl)piperidine-hydrochloride

Introduction: The Strategic Imperative for Analog Development

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is a heterocyclic compound featuring a pyrazole ring linked to a piperidine moiety.[1] Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of clinically approved drugs and bioactive molecules.[2][3] The pyrazole core is a versatile pharmacophore known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] Similarly, the piperidine ring is a highly privileged structural motif in drug discovery, enhancing druggability by improving pharmacokinetic properties and providing a scaffold for diverse functionalization.[2][7]

The bromine atom on the pyrazole ring of the parent compound presents a key opportunity for synthetic modification, serving as a handle for various cross-coupling reactions to introduce molecular diversity. The development of novel analogs is driven by the goal of optimizing the therapeutic potential of the lead compound. This involves enhancing potency, selectivity, and metabolic stability, while concurrently minimizing off-target effects and toxicity. This guide provides a comprehensive, multi-faceted strategy for the rational design, synthesis, and evaluation of novel analogs of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride.

Part 1: Foundational Analysis - Deconstructing the Core Scaffold

-

The Pyrazole Moiety: This five-membered aromatic heterocycle can engage in various interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in π-stacking interactions.[4][6] Modifications to the pyrazole ring, particularly at the 4-position, can significantly modulate biological activity.

-

The Piperidine Ring: This saturated heterocycle provides a three-dimensional framework that can be crucial for optimal binding to a target.[2] Its conformational flexibility and the basicity of the nitrogen atom are key determinants of its pharmacokinetic and pharmacodynamic properties.[8]

-

The Linkage: The direct N-C bond between the pyrazole and piperidine rings dictates their relative orientation. Altering this linkage can have profound effects on the overall topography of the molecule.

Mandatory Visualization: Core Scaffold and Key Modification Points

Caption: Core structure highlighting key modification points on the pyrazole and piperidine rings.

Part 2: Strategies for Analog Generation

A multi-pronged approach combining computational and synthetic methodologies will be employed to explore the chemical space around the 3-(4-Bromopyrazol-1-yl)piperidine scaffold.

In Silico Design and Virtual Screening

Computational methods are indispensable for prioritizing synthetic efforts and enriching the hit rate of subsequent experimental screening.[9][10][11]

2.1.1. Ligand-Based Virtual Screening

In the absence of a known biological target, ligand-based approaches can be powerful.[9][12] This involves using the 3D shape and pharmacophoric features of the parent compound as a template to screen large virtual libraries of commercially available or synthetically accessible compounds.

Experimental Protocol: Ligand-Based Pharmacophore Modeling and Screening

-

Conformational Analysis: Generate a diverse set of low-energy conformers of 3-(4-Bromopyrazol-1-yl)piperidine using a suitable computational chemistry software package (e.g., Schrödinger Maestro, MOE).

-

Pharmacophore Feature Identification: Identify key pharmacophoric features, such as hydrogen bond acceptors (pyrazole nitrogens), hydrogen bond donors (piperidine N-H), and hydrophobic regions.

-

Pharmacophore Model Generation: Develop a 3D pharmacophore model that encapsulates the spatial arrangement of these features.

-

Virtual Library Screening: Screen a large compound library (e.g., ZINC, Enamine REAL) against the generated pharmacophore model.

-

Hit Filtering and Selection: Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection to select a diverse set of candidates for acquisition or synthesis.

2.1.2. Structure-Based Virtual Screening

If a putative biological target is identified, structure-based virtual screening (SBVS) becomes a powerful tool.[9][12][13] This involves docking virtual compound libraries into the binding site of the target protein to predict binding affinity and pose.

Experimental Protocol: Structure-Based Docking

-

Target Preparation: Obtain a high-resolution 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogens, assigning protonation states, and minimizing its energy.

-

Binding Site Definition: Identify and define the binding pocket of the target.

-